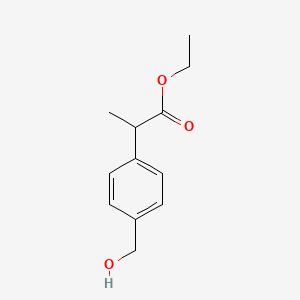

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate

Description

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate is a propanoate ester featuring a para-hydroxymethyl-substituted phenyl group attached to the second carbon of the propanoate backbone. It serves as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Properties

CAS No. |

118618-33-0 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-[4-(hydroxymethyl)phenyl]propanoate |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

OPHCKDGAWCHOMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(4-(hydroxymethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-(hydroxymethyl)phenyl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 2-(4-carboxyphenyl)propanoic acid.

Reduction: 2-(4-(hydroxymethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Isomers and Positional Variations

- Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS 107859-98-3): Structural Difference: The hydroxymethylphenyl group is attached to the third carbon of the propanoate chain instead of the second. Similarity score: 0.93 .

- Ethyl 2-(4-(sec-butyl)phenyl)propanoate (Parent: Ibuprofen derivative): Structural Difference: Replaces the hydroxymethyl group with a lipophilic sec-butyl substituent. Impact: Increases lipophilicity, enhancing blood-brain barrier permeability compared to the hydrophilic hydroxymethyl derivative .

Functional Group Modifications

- (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Structural Difference: Contains an ethoxy group at position 2 and a hydroxyl group at the para position. Impact: The ethoxy group introduces stereochemical complexity (R-configuration) and may influence metabolic stability .

- Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4): Structural Difference: Substitutes hydroxymethyl with an amino group and methanesulfonyl substituent.

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Substituent Effects on Reactivity and Solubility

Research Findings

- Synthetic Utility: Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate’s hydroxymethyl group facilitates functionalization via oxidation (to carboxylates) or protection strategies, unlike its cyano or halogenated analogs .

- Biological Relevance : Hydrophilic substituents like hydroxymethyl improve water solubility but may reduce membrane permeability compared to lipophilic derivatives (e.g., sec-butyl) .

- Agrochemical vs. Pharmaceutical Use: Electron-deficient substituents (e.g., chloro, cyano) are prevalent in pesticides, while polar groups (hydroxymethyl, amino) dominate drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.